(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-3-21(17,18)15-10-4-11-16-22(19,20)12-9-14-7-5-13(2)6-8-14/h5-9,12,15-16H,3-4,10-11H2,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWQQEKNUSPEJM-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCNS(=O)(=O)C=CC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)NCCCNS(=O)(=O)/C=C/C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of the Compound
The compound belongs to a class of ethenesulfonamide derivatives, characterized by a sulfonamide functional group and an ethene moiety. Its structure can be represented as follows:
- Chemical Formula : C13H18N2O4S2
- CAS Number : 2386-58-5
Target Receptors
Research indicates that compounds like this compound primarily act as endothelin receptor antagonists . Endothelin receptors are implicated in various cardiovascular diseases, including hypertension and heart failure. By blocking these receptors, the compound may help modulate vascular tone and reduce blood pressure.
Mode of Action
The compound's biological activity is attributed to its ability to inhibit the binding of endothelin-1 to its receptors, thereby preventing downstream signaling pathways that lead to vasoconstriction. This action is crucial in therapeutic applications targeting cardiovascular disorders.
Anticancer Properties
A significant aspect of this compound's biological activity is its potential as an anticancer agent . Studies have shown that derivatives of ethenesulfonamide, including this compound, can inhibit the proliferation of cancer cells. For example, a quantitative structure-activity relationship (QSAR) study highlighted that modifications in the molecular structure could enhance anticancer efficacy against prostate cancer cells by targeting microtubules .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial activity . Preliminary studies suggest that it may exhibit effectiveness against various bacterial strains, although further research is needed to establish its full antimicrobial profile.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific modifications in the compound's structure can significantly influence its biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Increases potency against cancer cell lines |
| Alterations in sulfonamide group | Affects binding affinity to endothelin receptors |
These findings underscore the importance of structural optimization in enhancing therapeutic efficacy.
Case Studies
- Prostate Cancer Study : A study involving 40 derivatives of (E)-N-Aryl-2-ethene-sulfonamide demonstrated that specific electronic and steric descriptors correlate with anticancer activity. The best-performing compounds showed significant inhibition of cancer cell proliferation with IC50 values indicating potent activity .
- Endothelin Receptor Antagonism : Research has confirmed that ethenesulfonamide derivatives effectively block endothelin receptors in vitro, leading to decreased intracellular calcium levels and reduced smooth muscle contraction, which are critical factors in managing hypertension .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Sulfonamide Derivatives
The following compounds share sulfonamide moieties but differ in substituents and core structures:
Key Differences and Implications
Substituent Effects on Bioactivity
- Target Compound : The 4-methylphenyl group offers moderate lipophilicity, favoring membrane permeability without excessive hydrophobicity. In contrast, the chloro-fluoro substituents in BP 27791147118-37-4 enhance target binding via hydrophobic interactions and electron-withdrawing effects, improving kinase inhibition .
- Ethylsulfonylamino vs. Methanesulfonamide: The ethylsulfonylamino group in the target compound may improve metabolic stability compared to the smaller methanesulfonamide group in BP 27790257933-82-7, which is more prone to oxidative metabolism .
Core Structure and Binding Affinity
- By contrast, the quinoline core in BP 27791147118-37-4 allows for planar stacking interactions with kinase ATP-binding pockets, contributing to its nanomolar-level potency .
Pharmacokinetic Properties
- The trifluoroethyl group in the carboxamide compound increases metabolic resistance and plasma half-life, whereas the target compound’s ethylsulfonylamino-propyl chain may enhance aqueous solubility due to its polar sulfonamide and secondary amine groups.
Research Findings and Data Gaps
- Target Compound: Limited peer-reviewed data exist, but computational studies suggest moderate carbonic anhydrase IX inhibition (IC₅₀ ~150 nM) due to the 4-methylphenyl group’s hydrophobic pocket compatibility .
- BP 27791147118-37-4: Demonstrated IC₅₀ of 8 nM against VEGFR2 in vitro, attributed to its chloro-fluoro substitutions and quinoline core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
